molecular formula C11H9FN2O B8167430 2-Amino-5-(3-fluorophenyl)pyridin-3-ol

2-Amino-5-(3-fluorophenyl)pyridin-3-ol

Cat. No.: B8167430
M. Wt: 204.20 g/mol
InChI Key: LLBOBPBJJUOILJ-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a high-purity fluorinated pyridine derivative designed for advanced research and development applications. This compound serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its multifunctional structure, featuring an aromatic amine, a phenol, and a fluorinated phenyl ring, makes it a valuable intermediate for constructing complex molecules. Researchers utilize this scaffold in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors for oncology and metabolic diseases. The strategic incorporation of fluorine can enhance a compound's metabolic stability, membrane permeability, and binding affinity. The compound is characterized by high purity and is supplied with full analytical data to ensure reproducibility in sensitive reactions. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-amino-5-(3-fluorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-9-3-1-2-7(4-9)8-5-10(15)11(13)14-6-8/h1-6,15H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBOBPBJJUOILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation: 2-Amino-5-bromopyridin-3-ol

The synthesis begins with 2-amino-5-bromopyridin-3-ol, a key intermediate. This compound is accessible via directed bromination of 2-aminopyridin-3-ol using N\text{N}-bromosuccinimide (NBS) under radical-initiated conditions. Alternatively, halogen-metal exchange reactions using lithium bases may be employed, though yields are highly solvent-dependent.

Coupling with 3-Fluorophenylboronic Acid

The brominated pyridine undergoes cross-coupling with 3-fluorophenylboronic acid in the presence of a palladium catalyst. A representative protocol involves:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) at 2–5 mol% loading.

  • Base : Cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in a DME/H2O\text{DME/H}_2\text{O} (10:1) solvent system.

  • Conditions : Reaction at 85°C for 12 hours under argon.

Post-reaction, the mixture is extracted with ethyl acetate, dried over sodium sulfate, and purified via flash chromatography (CH2Cl2/MeOH\text{CH}_2\text{Cl}_2/\text{MeOH}, 9:1) to yield the coupled product.

Table 1: Optimization of Suzuki-Miyaura Coupling Parameters

ParameterValueImpact on Yield
Catalyst Loading5 mol% Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4Maximizes coupling efficiency (78%)
Solvent SystemDME/H2O\text{DME/H}_2\text{O} (10:1)Enhances boronic acid solubility
Reaction Temperature85°CBalances rate and side reactions
BaseCs2CO3\text{Cs}_2\text{CO}_3Facilitates transmetalation

Hydroxyl Group Protection Strategies

The presence of a hydroxyl group at position 3 necessitates protection during harsh reaction conditions (e.g., strong bases or high temperatures).

Benzyl Ether Protection

  • Protection : Treat 2-aminopyridin-3-ol with benzyl bromide (BnBr\text{BnBr}) in the presence of K2CO3\text{K}_2\text{CO}_3 in DMF\text{DMF} at 60°C for 6 hours.

  • Deprotection : Hydrogenolysis using 10% Pd/C\text{Pd/C} under H2\text{H}_2 atmosphere in methanol.

This strategy avoids undesired side reactions during bromination or coupling steps, with an overall recovery of 92% after deprotection.

Alternative Pathways: Nitration and Reduction

While less common, nitration followed by reduction offers a route to install the amino group post-coupling.

Nitration of 5-(3-Fluorophenyl)pyridin-3-ol

  • Conditions : Fuming HNO3\text{HNO}_3 in H2SO4\text{H}_2\text{SO}_4 at 0°C.

  • Outcome : Introduces a nitro group at position 2, yielding 2-nitro-5-(3-fluorophenyl)pyridin-3-ol.

Catalytic Hydrogenation

  • Reduction : Use Raney Ni\text{Raney Ni} or Pd/C\text{Pd/C} under H2\text{H}_2 to reduce the nitro group to an amine.

  • Challenge : Over-reduction of the hydroxyl group may occur, necessitating careful monitoring.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Directing effects of the amino and hydroxyl groups dictate bromination at position 5. Computational studies suggest the hydroxyl group’s meta-directing nature dominates, favoring bromination at the para position relative to the amino group.

Byproduct Formation in Cross-Coupling

Homocoupling of the boronic acid is minimized by degassing solvents and maintaining anhydrous conditions. Addition of catalytic KI\text{KI} further suppresses this side reaction.

Scalability and Industrial Considerations

Solvent Selection

  • Preferred Solvents : Tetrahydrofuran (THF\text{THF}) and DME\text{DME} balance cost and reaction efficiency.

  • Alternatives : Ethanol-water mixtures reduce environmental impact but may lower yields by 10–15%.

Catalyst Recycling

Immobilized palladium catalysts (e.g., Pd\text{Pd} on activated carbon) enable reuse for up to 5 cycles with <5% activity loss .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 3 of the pyridine ring undergoes nucleophilic substitution under acidic or halogenating conditions:

Reaction Type Reagents/Conditions Product Mechanistic Notes
HalogenationPCl₅ or SOCl₂, anhydrous conditions3-chloro derivativeHydroxyl group replaced via SN2 mechanism
SulfonationH₂SO₄, refluxPyridine-3-sulfonic acid derivativeElectrophilic aromatic substitution favored by hydroxyl activation

Key Observations :

  • Substitution at the hydroxyl group retains the amino and fluorophenyl substituents, enabling selective derivatization.

  • Chlorination proceeds efficiently (~85% yield) under mild conditions.

Oxidation and Reduction Reactions

The hydroxyl and amino groups participate in redox reactions:

Reaction Type Reagents/Conditions Product Outcome
Oxidation of -OHKMnO₄, acidic conditionsPyridine-3-carboxylic acid derivativeComplete oxidation to carboxyl group
Reduction of -NH₂H₂/Pd-C, methanolPyridine derivative with -NH → -HPartial deamination observed at high pressures

Notable Findings :

  • Oxidation of the hydroxyl group is sluggish compared to aliphatic alcohols due to aromatic stabilization.

  • Reduction of the amino group requires harsh conditions and is rarely employed .

Cross-Coupling Reactions

The fluorophenyl group and pyridine core enable transition-metal-catalyzed coupling:

Reaction Type Catalyst/Reagents Product Yield
Suzuki-MiyauraPd(PPh₃)₄, aryl boronic acidBiaryl derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-aryl derivatives≤50%

Mechanistic Insights :

  • Coupling occurs preferentially at the fluorophenyl ring due to steric hindrance on the pyridine moiety .

  • Electron-withdrawing fluorine enhances reactivity in Suzuki reactions .

Electrophilic Aromatic Substitution

The amino group directs electrophiles to specific positions:

Reaction Type Reagents Position Regioselectivity
NitrationHNO₃/H₂SO₄Para to -NH₂>90% selectivity
BrominationBr₂/FeBr₃Ortho to -NH₂Moderate yield (~55%)

Structural Influence :

  • Fluorine on the phenyl ring deactivates meta positions, limiting substitution on the aryl group.

Functional Group Transformations

The amino group undergoes typical amine reactions:

Reaction Type Reagents Product Application
AcylationAcetyl chloride, baseN-acetyl derivativeBioactivity modulation
DiazotizationNaNO₂/HCl, <5°CDiazonium intermediatePrecursor for azo dyes

Synthetic Utility :

  • Acylated derivatives show enhanced lipophilicity, improving blood-brain barrier penetration in pharmacological studies .

Stability and Reactivity Trends

  • pH Sensitivity : The hydroxyl group deprotonates above pH 8, increasing solubility but reducing nucleophilicity .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

This compound’s versatility makes it valuable in medicinal chemistry for synthesizing enzyme inhibitors and in materials science for constructing conjugated polymers.

Scientific Research Applications

Biological Activities

1. Anticancer Properties:
Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-5-(3-fluorophenyl)pyridin-3-ol. For example, compounds synthesized from similar frameworks have shown promising activity against various cancer cell lines, including breast, lung, and liver cancers. The cytotoxicity of these compounds was measured using cell viability assays, demonstrating significant efficacy in inhibiting tumor growth .

2. Enzyme Inhibition:
The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its ability to selectively inhibit diacylglycerol lipases has been documented, suggesting potential applications in drug development for conditions like obesity and diabetes .

3. Neuroprotective Effects:
There is emerging evidence suggesting that derivatives of this compound may exhibit neuroprotective effects. Research indicates that certain analogs can modulate glutamate receptors, which are critical in neurological disorders .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a precursor for developing agrochemicals. The compound can serve as an intermediate in synthesizing herbicides and fungicides due to its structural properties that allow for the modification of biological activity against pests and pathogens .

Case Study 1: Anticancer Activity

A study evaluated a series of pyridine derivatives for their anticancer activity against glioblastoma cells. Among these, a derivative of this compound exhibited enhanced cytotoxicity when combined with small molecule inhibitors targeting specific cancer pathways. This suggests that such compounds could be developed into combination therapies for more effective cancer treatment .

Case Study 2: Enzyme Activity Profiling

Another investigation focused on the enzyme inhibition profile of this compound. The results indicated that this compound could effectively inhibit diacylglycerol lipases, making it a candidate for further development as a therapeutic agent in metabolic diseases .

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-Amino-5-(trifluoromethyl)pyridin-3-ol
  • Structure : Differs by replacing the 3-fluorophenyl group with a trifluoromethyl (-CF₃) substituent at position 4.
  • Properties :
    • The -CF₃ group is more electron-withdrawing than the 3-fluorophenyl group, increasing the compound’s acidity (pKa ~6.2 vs. ~7.5 for the fluorophenyl analogue).
    • Enhanced lipophilicity (logP = 2.1 vs. 1.8), improving membrane permeability but reducing aqueous solubility .
  • Applications : Used in kinase inhibitor research due to its strong electron-withdrawing effects, which stabilize enzyme-ligand interactions.
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
  • Structure : Features a chloro-substituted pyridine core and dual phenyl substituents.
  • Properties :
    • Chlorine at position 2 increases steric bulk, reducing binding affinity to certain receptors compared to the fluorine-containing analogue.
    • Higher thermal stability (decomposition temperature >250°C vs. ~220°C) due to the chloro group’s inductive effects .
  • Applications : Explored in anticancer research, with IC₅₀ values in the low micromolar range against breast cancer cell lines.
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione
  • Structure : Replaces the pyridine ring with a triazole-thione scaffold.
  • Properties :
    • The triazole ring enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., 25 mg/mL in DMSO vs. 15 mg/mL for the pyridine analogue).
    • Lower logP (1.2 vs. 1.8), favoring hydrophilic interactions .
  • Applications : Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL) .
Antimicrobial Activity
Compound Microbial Target MIC (µg/mL) Reference
2-Amino-5-(3-fluorophenyl)pyridin-3-ol E. coli 32
4-Amino-5-(3-fluorophenyl)-triazole-thione S. aureus 8
2-Amino-5-(3-arylsydnon-4-oyl)thiazoles Pseudomonas aeruginosa 16

Key Insight : The triazole-thione derivative exhibits superior potency, likely due to its sulfur atom, which disrupts bacterial membrane integrity.

Antioxidant Activity
  • 2-Amino-5-(3-arylsydnon-4-oyl)thiazoles: Show 70–80% free radical scavenging at 100 µM (DPPH assay), attributed to the thiazole ring’s redox-active nature .

Physicochemical Properties

Property This compound 2-Amino-5-(trifluoromethyl)pyridin-3-ol 4-Amino-5-(3-fluorophenyl)-triazole-thione
Molecular Weight (g/mol) 234.2 238.1 225.3
logP 1.8 2.1 1.2
Aqueous Solubility (mg/mL) 15 8 25
Melting Point (°C) 220 245 195

Biological Activity

2-Amino-5-(3-fluorophenyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by the presence of an amino group and a fluorophenyl substituent, suggests a variety of possible interactions with biological targets, making it a subject of interest for drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-bromopyridin-3-ol with 3-fluorophenylboronic acid. This reaction yields the target compound with a moderate overall yield, indicating its feasibility for further research applications .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its mechanism of action may involve:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on diacylglycerol lipases, which play a crucial role in lipid metabolism and signaling pathways. Inhibition of these enzymes can lead to altered cellular signaling and potential therapeutic effects in metabolic disorders .
  • Receptor Binding : The presence of the fluorine atom in the phenyl ring may enhance the compound's binding affinity to specific receptors, potentially influencing neurotransmitter systems or other physiological pathways .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

  • Antimicrobial Activity : Preliminary tests have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest moderate activity, which warrants further investigation into its potential as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential use in treating inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

A few notable case studies highlight the biological relevance of this compound:

  • Study on Enzyme Inhibition : In a recent study involving mouse brain membrane proteomes, the compound demonstrated significant inhibition of diacylglycerol lipases, suggesting its potential role in neuroprotective strategies .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound could inhibit growth effectively at specific concentrations, supporting its development as a novel antibiotic agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
This compoundAmino group, fluorophenyl substituentEnzyme inhibition, antimicrobial
2-Amino-5-bromopyridin-3-olBromine instead of fluorineModerate anti-inflammatory effects
2-Amino-6-chloro-pyridineChlorine substitutionLimited enzyme inhibition

Q & A

Q. What are the recommended synthetic routes for 2-Amino-5-(3-fluorophenyl)pyridin-3-ol, and what factors influence yield optimization?

Methodological Answer:

  • Suzuki-Miyaura Cross-Coupling : The 3-fluorophenyl group can be introduced via palladium-catalyzed coupling of a boronic acid derivative with a halogenated pyridine precursor. For example, a bromo-substituted pyridin-3-ol intermediate could react with 3-fluorophenylboronic acid under inert conditions (e.g., N₂ atmosphere) with Pd(PPh₃)₄ as a catalyst .
  • Amination Strategies : The amino group can be introduced via nucleophilic substitution using ammonia or protected amines. Reaction conditions (temperature, solvent polarity, and pH) must be optimized to avoid side reactions like over-alkylation .
  • Yield Optimization : Use high-purity reagents, control reaction time to prevent decomposition, and employ purification techniques like column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (solvent: ethanol/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis :
  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns (e.g., fluorophenyl resonance at ~7 ppm in ¹H NMR, ¹⁹F signal at ~-110 ppm) and amino group presence (broad NH₂ peak at ~5 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) and UV detection at 254 nm .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
    • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What are the key considerations for ensuring compound stability during storage and handling?

Methodological Answer:

  • Storage Conditions : Store in amber vials at -20°C under inert gas (argon) to prevent oxidation. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can hydrolyze the amino group .
  • Handling Protocols : Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity or interaction mechanisms of this compound in biological systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and identify nucleophilic/electrophilic sites. For example, the amino group’s lone pair may participate in H-bonding with biological targets .
  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The fluorophenyl moiety’s hydrophobicity and the hydroxyl group’s polarity may drive interactions in active sites .

Q. What strategies resolve contradictory data on the biological activity of fluorinated pyridin-3-ol derivatives?

Methodological Answer:

  • Assay Validation : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability. Use positive controls (e.g., known kinase inhibitors) to calibrate activity .
  • Orthogonal Techniques : Combine enzymatic assays with cellular uptake studies (LC-MS quantification) to distinguish intrinsic activity from bioavailability limitations .

Q. How to design experiments investigating regioselectivity in electrophilic substitutions on the pyridine ring?

Methodological Answer:

  • Directing Group Analysis : The amino group at position 2 and hydroxyl at position 3 act as ortho/para directors. Nitration (HNO₃/H₂SO₄) or halogenation (NBS) can test preferential substitution at positions 4 or 6 .
  • Isotopic Labeling : Use ¹⁵N-labeled amino groups to track electronic effects via NMR coupling constants, revealing resonance-assisted directing behavior .

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